molecular formula C26H25N5O4 B356347 methyl 4-[13-(3-ethoxypropyl)-14-methyl-12-oxo-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-17-yl]benzoate CAS No. 848730-86-9

methyl 4-[13-(3-ethoxypropyl)-14-methyl-12-oxo-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-17-yl]benzoate

Cat. No.: B356347
CAS No.: 848730-86-9
M. Wt: 471.5g/mol
InChI Key: DYPONQLAJZXVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[3-(3-ethoxypropyl)-2-methyl-4-oxo-3,4-dihydro-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-11-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(3-ethoxypropyl)-2-methyl-4-oxo-3,4-dihydro-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-11-yl]benzoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxaline core, followed by functionalization to introduce the ethoxypropyl and benzoate groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(3-ethoxypropyl)-2-methyl-4-oxo-3,4-dihydro-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-11-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains .

Mechanism of Action

The mechanism of action of methyl 4-[3-(3-ethoxypropyl)-2-methyl-4-oxo-3,4-dihydro-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-11-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-(3-ethoxypropyl)-2-methyl-4-oxo-3,4-dihydro-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-11-yl]benzoate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a valuable compound for further research and development .

Properties

CAS No.

848730-86-9

Molecular Formula

C26H25N5O4

Molecular Weight

471.5g/mol

IUPAC Name

methyl 4-[13-(3-ethoxypropyl)-14-methyl-12-oxo-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-17-yl]benzoate

InChI

InChI=1S/C26H25N5O4/c1-4-35-15-7-14-30-16(2)27-23-21(25(30)32)22-24(29-20-9-6-5-8-19(20)28-22)31(23)18-12-10-17(11-13-18)26(33)34-3/h5-6,8-13H,4,7,14-15H2,1-3H3

InChI Key

DYPONQLAJZXVCX-UHFFFAOYSA-N

SMILES

CCOCCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC=C(C=C5)C(=O)OC)C

Canonical SMILES

CCOCCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC=C(C=C5)C(=O)OC)C

Origin of Product

United States

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